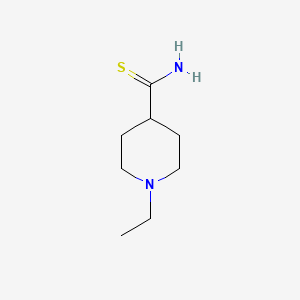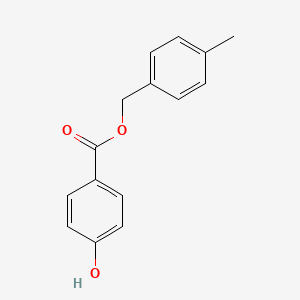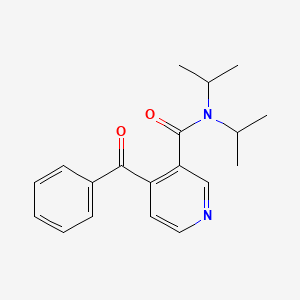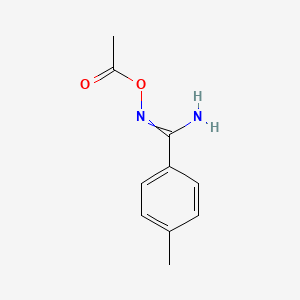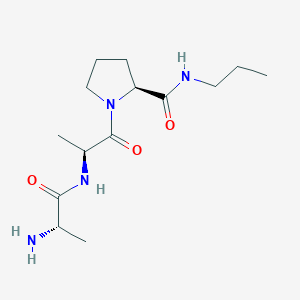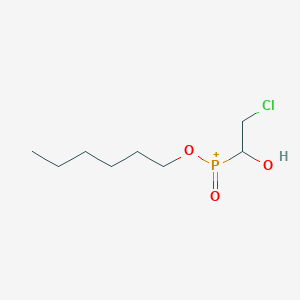
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium is a chemical compound with a unique structure that includes a chloro group, a hydroxyethyl group, and a hexyloxy group attached to an oxophosphanium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium typically involves the reaction of a chloroethyl compound with a hexyloxyphosphine derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in this synthesis include chloroethyl alcohol and hexyloxyphosphine, with catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems to monitor and control reaction parameters is crucial to maintain product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of a hydroxyethyl group.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Aplicaciones Científicas De Investigación
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The chloro group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxyethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The hexyloxy group can modulate the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar structure but lacks the hexyloxy group.
(2-Hydroxyethyl)phosphonic acid: Similar structure but lacks the chloro group.
Hexylphosphonic acid: Similar structure but lacks the chloro and hydroxyethyl groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(hexyloxy)oxophosphanium is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and hexyloxy) attached to the oxophosphanium core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
88648-53-7 |
|---|---|
Fórmula molecular |
C8H17ClO3P+ |
Peso molecular |
227.64 g/mol |
Nombre IUPAC |
(2-chloro-1-hydroxyethyl)-hexoxy-oxophosphanium |
InChI |
InChI=1S/C8H17ClO3P/c1-2-3-4-5-6-12-13(11)8(10)7-9/h8,10H,2-7H2,1H3/q+1 |
Clave InChI |
WLMPSFJEYSIWPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCO[P+](=O)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)

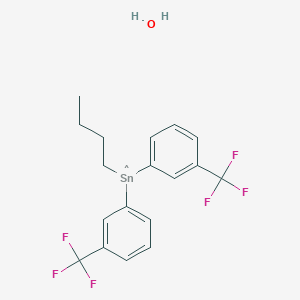
![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)

![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14403169.png)
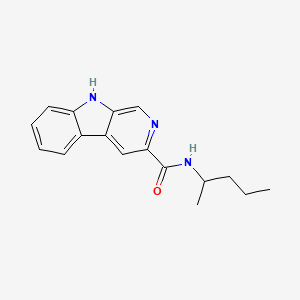
![3H-Indolium, 1-methyl-3-[(3-methyl-2(3H)-thiazolylidene)hydrazono]-2-phenyl-, acetate](/img/structure/B14403175.png)
